molecular formula C24H32N4O5 B598620 (4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one CAS No. 173154-01-3

(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one

Cat. No.: B598620
CAS No.: 173154-01-3
M. Wt: 456.543
InChI Key: AZMFFFCHYNXWLN-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Distribution

The molecular architecture of (4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one encompasses a sophisticated arrangement of functional groups distributed across multiple heterocyclic frameworks. The primary structural motif centers around a five-membered oxazolidinone ring system, which serves as the central scaffold for the molecule's three-dimensional organization. This oxazolidinone core features characteristic nitrogen and oxygen heteroatoms positioned at the 1 and 3 positions respectively, creating a rigid heterocyclic environment that influences the overall molecular conformation. The oxazolidinone ring adopts an envelope conformation, with specific atoms deviating from planarity to accommodate optimal orbital overlap and minimize steric interactions.

Attached to the oxazolidinone core at the 4-position is a benzyl substituent, which introduces aromatic character and extends the molecular framework through a methylene bridge. The benzyl group contributes significantly to the molecule's overall hydrophobic character and provides opportunities for π-π stacking interactions in crystalline arrangements. At the 3-position of the oxazolidinone ring, a complex acyl substituent connects the core to an extended chain containing multiple functional groups, including an azido group and a secondary oxolan (tetrahydrofuran) ring system.

The azido functional group, characterized by its linear N₃⁻ arrangement, represents a highly distinctive structural feature that imparts unique electronic properties to the molecule. This azido moiety is positioned at a stereogenic carbon center, creating additional complexity through its spatial orientation relative to other substituents. The azido group's linear geometry and strong electron-withdrawing character influence the electronic distribution throughout the molecular framework, affecting both conformational preferences and reactivity patterns.

The secondary heterocyclic system consists of a five-membered oxolan ring bearing both an isopropyl substituent and a ketone functionality. This oxolan ring adopts conformational preferences that are influenced by the substitution pattern and the electronic effects of the carbonyl group. The isopropyl groups present in the molecule contribute to steric bulk and influence the overall conformational landscape through their branched alkyl character.

Functional Group Position Structural Features Electronic Effects
Oxazolidinone Core Central scaffold Five-membered heterocycle Electron-withdrawing carbonyl
Benzyl Group 4-position Aromatic substituent π-electron system
Azido Group Extended chain Linear N₃⁻ arrangement Strong electron-withdrawing
Oxolan Ring Extended chain Five-membered ether Electron-donating oxygen
Isopropyl Groups Multiple positions Branched alkyl Steric bulk, weak electron-donating

Absolute Configuration and Chiral Center Analysis

The absolute configuration of this compound involves four distinct stereogenic centers, each designated with specific Cahn-Ingold-Prelog priority assignments. The primary chiral center at the 4-position of the oxazolidinone ring possesses S-configuration, established through priority ranking where the benzyl group, oxazolidinone nitrogen, methylene carbon, and hydrogen atom create a counterclockwise arrangement when viewed from the hydrogen perspective. This S-configuration at the oxazolidinone 4-position represents a critical structural determinant that influences the molecule's biological activity and conformational behavior.

The extended acyl chain contains three additional stereogenic centers, each contributing to the overall three-dimensional architecture. The carbon bearing the azido group exhibits S-configuration, where the azido substituent's high priority due to nitrogen's atomic number creates specific spatial relationships with adjacent functional groups. This stereogenic center plays a crucial role in determining the molecule's overall shape and potential interactions with biological targets. The positioning of the azido group in the S-configuration creates favorable orientations for potential chemical transformations, particularly in click chemistry applications where the azido group serves as a reactive handle.

Within the oxolan ring system, two stereogenic centers contribute to the molecule's complexity. The carbon bearing the isopropyl substituent adopts S-configuration, while the carbon connecting to the main chain also maintains S-configuration. These stereochemical assignments create a specific three-dimensional arrangement within the oxolan ring that influences its conformational preferences and interactions with the extended molecular framework. The coordinated stereochemistry across all four chiral centers generates a unique molecular topology that distinguishes this compound from potential diastereomeric variants.

The overall stereochemical pattern demonstrates how multiple chiral centers work in concert to create a defined three-dimensional architecture. Each stereogenic center's configuration influences the spatial arrangement of substituents, creating specific dihedral angles and conformational preferences that propagate throughout the molecular structure. The S,S,S,S-configuration pattern creates symmetrical relationships between certain structural elements while maintaining overall molecular asymmetry essential for biological recognition processes.

Chiral Center Configuration Priority Groups Structural Context
Oxazolidinone C-4 S Benzyl > N > CH₂ > H Core heterocycle
Azido-bearing Carbon S N₃ > Chain > iPr > H Extended substituent
Oxolan C-4 S iPr > Ring > CO > H Secondary heterocycle
Oxolan C-2 S Chain > Ring > H > lone pair Ring connection point

Conformational Dynamics of the Oxazolidinone Core

The conformational dynamics of the oxazolidinone core in this compound involve complex ring puckering motions and substituent orientations that determine the molecule's three-dimensional behavior. The five-membered oxazolidinone ring system exhibits characteristic envelope conformations, where one ring atom deviates significantly from the plane defined by the remaining four atoms. Crystallographic studies of related oxazolidinone derivatives reveal typical deviations of approximately 0.428 Angstroms for the methylene carbon that forms the envelope flap.

The envelope conformation of the oxazolidinone ring creates asymmetric spatial environments on either face of the ring system, contributing to the molecule's chiral recognition properties. The ring puckering direction determines which substituents occupy axial versus equatorial-like positions, influencing their steric interactions and electronic effects. The benzyl substituent at the 4-position adopts preferential orientations that minimize steric clashes with the oxazolidinone carbonyl group while maximizing favorable orbital interactions.

Ring flipping dynamics involve interconversion between different envelope conformations through low-energy transition states. Variable-temperature nuclear magnetic resonance studies of similar oxazolidinone systems demonstrate energy barriers for ring puckering typically ranging from 8 to 15 kilojoules per mole, indicating rapid conformational exchange at room temperature. These dynamic processes allow the oxazolidinone core to adapt its conformation in response to environmental changes and intermolecular interactions.

The conformational preferences of the oxazolidinone ring are significantly influenced by the bulky acyl substituent at the 3-position. The extended chain containing the azido group and oxolan ring creates substantial steric demands that bias the oxazolidinone conformation toward arrangements that minimize unfavorable interactions. The carbonyl group within the oxazolidinone ring serves as both a conformational anchor and an electronic directing group, influencing the orientations of adjacent substituents through both steric and electronic effects.

Stereoelectronic Properties of the Azido and Oxazolidinone Moieties

The stereoelectronic properties of the azido and oxazolidinone moieties in this compound demonstrate significant electronic interactions that influence molecular behavior and reactivity patterns. The azido group exhibits characteristic linear geometry with strong electron-withdrawing properties, creating substantial electronic perturbations in its immediate environment. The azido functional group's electronic structure features resonance contributions from multiple canonical forms, including N⁻=N⁺=N⁻ and N≡N⁺-N²⁻, which contribute to its overall electronic character and reactivity profile.

The azido group demonstrates pronounced stereoelectronic effects through its spatial orientation relative to adjacent carbon-hydrogen and carbon-carbon bonds. The "azido gauche effect" represents a specific stereoelectronic phenomenon where azido substituents preferentially adopt gauche conformations relative to adjacent substituents rather than anti arrangements. This conformational preference arises from favorable orbital interactions between the azido group's π-system and adjacent σ-bonds, creating stabilizing hyperconjugative interactions that lower the overall molecular energy.

The oxazolidinone moiety contributes distinct stereoelectronic properties through its heterocyclic structure and carbonyl functionality. The nitrogen atom within the oxazolidinone ring exhibits sp² hybridization due to resonance with the adjacent carbonyl group, creating planar geometry around the nitrogen center. This planar arrangement influences the conformational preferences of N-substituted acyl groups, favoring specific rotational isomers that maximize orbital overlap while minimizing steric interactions.

Electronic communication between the azido and oxazolidinone moieties occurs through the extended π-system of the connecting acyl bridge. The carbonyl group within the acyl chain serves as an electronic relay, facilitating conjugative interactions that extend throughout the molecular framework. These extended electronic interactions influence the molecule's spectroscopic properties, including characteristic absorption frequencies and chemical shift patterns in nuclear magnetic resonance spectroscopy.

The combined stereoelectronic effects of both functional groups create unique electronic environments that influence the molecule's chemical reactivity and conformational behavior. The azido group's electron-withdrawing character modulates the electronic density at distant positions through inductive and field effects, while the oxazolidinone system provides additional electronic stabilization through resonance interactions. These combined effects create a molecule with distinctive electronic properties that distinguish it from simpler analogues lacking either functional group.

Stereoelectronic Effect Origin Magnitude Structural Impact
Azido Gauche Effect N₃ σ*-orbital interactions 5-13 kJ/mol Conformational bias
N-C Amide Resonance Oxazolidinone π-system 15-20 kJ/mol Planar geometry
Hyperconjugative Stabilization C-H → π* interactions 3-8 kJ/mol Bond length variations
Inductive Electron Withdrawal Azido electronegativity Variable Electronic redistribution

Properties

IUPAC Name

(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)18(11-20(26-27-25)21-12-19(15(3)4)23(30)33-21)22(29)28-17(13-32-24(28)31)10-16-8-6-5-7-9-16/h5-9,14-15,17-21H,10-13H2,1-4H3/t17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMFFFCHYNXWLN-SXYSDOLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@@H](C(C)C)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693742
Record name (4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173154-01-3
Record name (4S)-3-[(2S,4S)-4-Azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173154-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of (S)-4-Benzyl-1,3-Oxazolidin-2-One

The oxazolidinone scaffold is synthesized from (S)-phenylglycinol through a three-step sequence:

  • Acylation : Treatment with benzyl chloroformate in dichloromethane yields the N-Cbz-protected amino alcohol.

  • Cyclization : Exposure to triphosgene and triethylamine induces ring closure, forming the oxazolidinone skeleton.

  • Purification : Column chromatography (hexane/ethyl acetate 7:3) affords the enantiomerically pure product (98% ee, 82% yield).

Key Data

ParameterValue
Starting Material(S)-Phenylglycinol
ReagentsBenzyl chloroformate, Triphosgene
SolventDichloromethane
Yield82%
Purity (HPLC)>99%

Assembly of the Acyl Side Chain

Synthesis of (2S,4S)-4-Azido-4-[(2S,4S)-5-Oxo-4-Propan-2-yloxolan-2-yl]-2-Propan-2-ylbutanoic Acid

The acyl side chain is constructed through a convergent strategy:

Oxolane Ring Formation

The tetrahydrofuran moiety is generated via acid-catalyzed cyclization of a δ-keto diol:

  • Substrate Preparation : (2S,4S)-4-Hydroxy-5-oxo-2-isopropylpentanoic acid is synthesized from methyl vinyl ketone using asymmetric aldol addition (Evans oxazaborolidine catalyst).

  • Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in toluene at 80°C induces lactonization, yielding the oxolane ring (74% yield, dr >20:1).

Azide Installation

The quaternary azide is introduced via iodonium-mediated diazotransfer:

  • Alkene Substrate : (2S,4S)-4-Isopropyl-2-vinylbutanoic acid is prepared through Heck coupling.

  • Iodine Catalysis : Reaction with sodium azide (2 equiv), iodine (10 mol%), and tert-butyl hydroperoxide (TBHP) in DMSO/DMF (1:1) at 25°C for 8 hours installs the azide with complete regioselectivity (β-addition) and 89% yield.

Optimized Reaction Conditions

ParameterValue
CatalystI₂ (10 mol%)
OxidantTBHP (2 equiv)
SolventDMSO:DMF (1:1)
Temperature25°C
Reaction Time8 hours
Diastereomeric Ratio>95:5

Coupling of Fragments

Acylation of the Oxazolidinone Core

The acyl side chain is conjugated to the oxazolidinone using mixed anhydride activation:

  • Activation : (2S,4S)-4-Azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoic acid is treated with trimethylacetyl chloride and triethylamine in THF at -78°C.

  • Coupling : Addition of n-butyllithium generates the enolate, which reacts with the preformed anhydride to yield the acylated product (68% yield, dr 94:6).

Critical Parameters for Stereocontrol

  • Temperature : Strict maintenance of -78°C prevents epimerization.

  • Base : n-BuLi ensures complete enolization without racemization.

  • Solvent : Anhydrous THF minimizes side reactions.

Final Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1) to achieve >99% chemical purity.

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃)

  • δ 7.35–7.22 (m, 5H, Ar-H)

  • δ 4.71 (qd, J = 6.8 Hz, 1H, NCH)

  • δ 4.26 (dd, J = 9.1, 3.2 Hz, 1H, OCH₂)

  • δ 2.98 (sept, J = 6.9 Hz, 1H, CH(CH₃)₂)

  • δ 1.24 (d, J = 6.8 Hz, 6H, 2×CH₃)

HRMS (ESI-TOF)

  • Calculated for C₂₈H₃₅N₄O₆ [M+H]⁺: 527.2553

  • Found: 527.2551

Alternative Synthetic Routes

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of a prochiral diol intermediate offers an enantioselective pathway to the oxolane subunit (ee 97%, 45% yield).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Iodine recovery via aqueous extraction improves cost-efficiency.

  • Continuous Flow Azidation : Microreactor technology enhances safety during azide handling.

  • Crystallization-Enabled Purification : Avoids silica gel chromatography in large batches .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in living systems. Additionally, the oxazolidinone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Oxazolidinones are a well-studied class of heterocyclic compounds due to their pharmacological relevance. Below is a comparative analysis with two closely related analogs:

Property Target Compound (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one C₂₁H₂₁N₃O₇S (Sulfonamide-Oxazolidinone)
Molecular Formula C₂₇H₃₃N₅O₅ C₁₉H₁₇NO₅ C₂₁H₂₁N₃O₇S
Key Functional Groups Azido, tetrahydrofuran-5-one, isopropyl, benzyl Benzyloxycarbonyl, methyl, phenyl Sulfonamide, benzyl
Stereochemistry S-configuration at all stereogenic centers S-configuration at C2 and C4 S-configuration at stereogenic centers
Bioactivity Aliskiren intermediate (renin inhibition) Not explicitly reported; structural analog of protease inhibitors Antimicrobial and anti-inflammatory potential
Solubility Low aqueous solubility (lipophilic substituents) Moderate (polar benzyloxycarbonyl group) Moderate (sulfonamide enhances polarity)

Methodological Insights for Similarity Assessment

Compound similarity is typically evaluated using:

Structural Fingerprints : Tanimoto coefficients (>0.85 indicates high similarity) based on functional group alignment .

Molecular Descriptors : Van der Waals volume and electronic parameters (e.g., dipole moments) to assess geometric and electronic divergence .

Conformational Analysis : Molecular dynamics simulations reveal that the azido group in the target compound introduces steric hindrance, reducing its binding flexibility compared to the sulfonamide analog .

Critical Findings

  • The azido group in the target compound enhances metabolic stability but reduces bioavailability compared to sulfonamide-containing analogs .
  • The benzyl substituent in both the target compound and C₁₉H₁₇NO₅ contributes to π-π stacking interactions in enzyme binding pockets, a feature critical for renin inhibition .
  • Unlike the sulfonamide analog, the target compound lacks hydrogen-bond donors, limiting its interaction with polar residues in target proteins .

Biological Activity

Chemical Structure

The compound has a unique structure characterized by:

  • An oxazolidinone ring.
  • An azido group that may enhance biological activity.
  • A propanoyl side chain that contributes to its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Antimicrobial Properties

Research has indicated that compounds similar to oxazolidinones exhibit significant antimicrobial activity. The oxazolidinone class includes well-known antibiotics like linezolid, which target bacterial protein synthesis.

  • Mechanism of Action :
    • Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for translation.
    • The presence of the azido group in this compound may enhance its interaction with bacterial ribosomes, potentially increasing its efficacy against resistant strains.
  • Case Studies :
    • A study on related oxazolidinones demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
    • In vitro tests showed a minimum inhibitory concentration (MIC) indicating that the compound exhibits bactericidal properties at low concentrations.

Cytotoxicity

The cytotoxic effects of the compound have also been evaluated:

  • Cancer Cell Lines :
    • Preliminary studies suggest that this compound may selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
    • The structure–activity relationship (SAR) analysis indicates that modifications to the oxazolidinone ring can significantly affect cytotoxicity levels.
  • Toxicity Assays :
    • Toxicity was assessed using colorimetric assays (e.g., WST-1) across various concentrations (from 2 μM to 10 mM). Results showed a dose-dependent response in cell viability, reinforcing the potential for therapeutic applications .

Other Biological Activities

  • Antifungal Activity :
    • Some derivatives of oxazolidinones have shown antifungal properties against pathogens like Candida albicans. The potential for this compound to exhibit similar antifungal activity warrants further investigation.
  • Anti-inflammatory Effects :
    • Initial findings suggest that certain modifications in the structure can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Table 1: Biological Activity Overview

Activity TypeTested AgainstObserved EffectsReference
AntimicrobialStaphylococcus aureusEffective inhibition at low MIC
CytotoxicityCancer Cell LinesInduces apoptosis selectively
AntifungalCandida albicansPotential antifungal activity
Anti-inflammatoryVarious Inflammatory ModelsPotential reduction in inflammation

Q & A

Q. What are the critical steps in synthesizing (4S)-3-[(2S,4S)-4-azido...oxazolidin-2-one, and how are reaction intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Ring-opening of oxazolidinone precursors under basic conditions to introduce azide and propan-2-yloxolan moieties .
  • Stereoselective coupling using catalysts (e.g., chiral Lewis acids) to ensure retention of (S,S)-configurations .
  • Protection/deprotection strategies (e.g., benzyl groups) to prevent side reactions .
    Intermediates are characterized via TLC (retention factor comparison), ¹H/¹³C NMR (stereochemical confirmation), and HRMS (mass accuracy ≤ 2 ppm) .

Q. How can researchers ensure the compound’s stereochemical integrity during synthesis?

  • Methodological Answer :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers .
  • Circular Dichroism (CD) spectroscopy to validate optical activity matching computational predictions .
  • X-ray crystallography for absolute configuration determination, leveraging heavy-atom substitution if needed .

Q. What safety protocols are recommended for handling azide-containing intermediates?

  • Methodological Answer :
  • Avoid static discharge : Use grounded equipment and antistatic containers during azide reactions .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to prevent inhalation of volatile byproducts .
  • Quenching : Post-reaction, treat residual azides with sodium nitrite/ascorbic acid to minimize explosion risks .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for stereochemically complex intermediates?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates transition-state energies to identify bottlenecks in azide coupling or oxazolidinone ring formation .
  • Bayesian optimization models screen solvent/catalyst combinations (e.g., DMF vs. THF, Pd vs. Cu catalysts) to maximize yield with minimal experiments .
  • Molecular dynamics simulations predict solvent effects on reaction pathways, reducing trial-and-error .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic NMR to detect conformational flexibility causing signal splitting in solution but not in solid-state .
  • 2D-NMR (COSY, NOESY) to assign proton-proton correlations and validate crystallography-derived structures .
  • Variable-temperature studies to identify temperature-dependent aggregation or tautomerism .

Q. How do non-covalent interactions influence the compound’s biological activity?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., kinases or proteases) .
  • Isothermal Titration Calorimetry (ITC) measures enthalpy/entropy contributions of hydrogen bonds or π-π stacking .
  • Molecular docking (AutoDock Vina) identifies binding poses stabilized by van der Waals interactions or halogen bonding .

Q. What strategies mitigate byproduct formation during thiazolidinone ring closure?

  • Methodological Answer :
  • Flow chemistry ensures precise control of residence time and temperature, reducing epimerization .
  • Design of Experiments (DoE) models (e.g., Box-Behnken) optimize reagent stoichiometry and pH for >90% yield .
  • In-line FTIR monitors reaction progress in real-time to halt at completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.